Inokosterone

Catalog No.
S1533683
CAS No.
19682-38-3
M.F
C27H44O7
M. Wt
480.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inokosterone

CAS Number

19682-38-3

Product Name

Inokosterone

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1

InChI Key

JQNVCUBPURTQPQ-GYVHUXHASA-N

SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO

Synonyms

inokosterone

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO

Isomeric SMILES

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO

The exact mass of the compound (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

This complex molecule, also referred to by its PubChem ID CID 23844059, has a structure belonging to the class of ecdysteroids []. Ecdysteroids are a group of steroid hormones naturally found in plants and insects []. Their primary function in insects is regulating molting and development.

  • Insecticidal properties

    Due to their role in insect molting, some ecdysteroids have been explored as potential insecticides. More research is needed to determine the specific efficacy of (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one for pest control.

  • Physiological effects

Inokosterone is a naturally occurring steroid compound classified as a phytoecdysteroid, primarily found in certain plant species, including Gentiana rigescens and Cyathula officinalis. Its chemical formula is C27H44O7, and it exhibits a complex structure characterized by multiple hydroxyl groups and a steroid backbone. Inokosterone is recognized for its crystalline form, appearing as colorless needle-like crystals that decompose at approximately 255 °C. It is soluble in polar solvents such as methanol and ethanol but shows limited solubility in non-polar solvents like benzene and petroleum ether .

Typical of steroids. It is known to undergo acetylation, forming tetraacetate derivatives, which can be isolated from iso-inokosterone (also known as ecdysterone) through chromatographic techniques. The reactions include:

  • Lieberman-Burchard Reaction: A colorimetric test used to identify steroids, where inokosterone gives a positive result.
  • Salcowski Reaction: Another test indicating the presence of steroid compounds.
  • Tchugajeff Reaction: A reaction that further confirms the presence of hydroxyl groups in steroid structures .

Inokosterone exhibits significant biological activities, particularly in the context of oxidative stress and cellular longevity. Studies indicate that inokosterone treatment leads to:

  • Decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers of oxidative stress.
  • Increased autophagosome formation in mammalian cells, suggesting a role in enhancing cellular repair mechanisms.
  • Modulation of antioxidant enzyme activities, including superoxide dismutase and catalase, which are crucial for maintaining cellular redox balance .

Furthermore, inokosterone has been identified as a potential drug target for estrogen receptor 1, indicating its relevance in conditions such as rheumatoid arthritis .

The synthesis of inokosterone typically involves extraction from plant sources followed by purification processes. Common methods include:

  • Extraction: Utilizing solvents like methanol or ethanol to extract inokosterone from plant material.
  • Chromatography: Employing silica gel or alumina columns to separate inokosterone from other compounds based on polarity.
  • Recrystallization: Purifying the extracted compound by dissolving it in suitable solvents and allowing it to crystallize out .

Alternative synthetic routes may involve chemical modifications of related steroid compounds.

Inokosterone has several applications across different fields:

  • Pharmaceuticals: Its potential as an anti-inflammatory and antioxidant agent positions it for development in treatments for conditions like rheumatoid arthritis.
  • Nutraceuticals: Due to its health-promoting properties, it may be incorporated into dietary supplements aimed at enhancing longevity and reducing oxidative stress.
  • Agriculture: As a phytoecdysteroid, it may influence insect growth and development, making it relevant for pest management strategies .

Interaction studies have highlighted the binding affinity of inokosterone with various biological targets. Notably:

  • It binds effectively to estrogen receptor 1, influencing gene expression related to inflammatory responses.
  • Inokosterone's interactions with antioxidant enzymes suggest that it may enhance cellular defense mechanisms against oxidative damage .

These interactions underline its potential therapeutic roles and inform further research into its mechanisms of action.

Inokosterone shares structural similarities with several other phytoecdysteroids. Here are some notable compounds for comparison:

CompoundChemical FormulaUnique Features
EcdysteroneC27H44O7Known as iso-inokosterone; widely studied for its hormonal effects on insects.
20-HydroxyecdysoneC27H44O7A potent insect molting hormone; differs slightly in hydroxyl group positioning.
CyasteroneC27H44O6Lacks one hydroxyl group compared to inokosterone; exhibits different biological activities.
AjugasteroneC27H44O7Similar structure but with distinct biological effects on growth regulation in insects.

Inokosterone's unique combination of hydroxyl groups and its specific biological activities distinguish it from these similar compounds, particularly regarding its antioxidant properties and potential therapeutic applications .

XLogP3

0.6

Other CAS

15130-85-5

Wikipedia

Inokosterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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